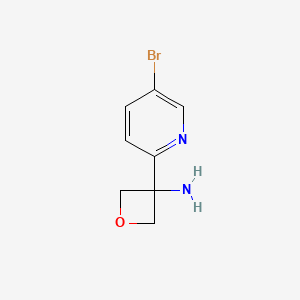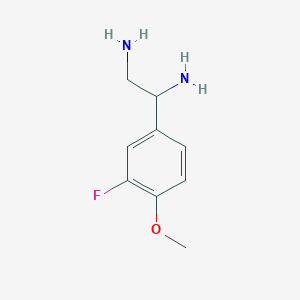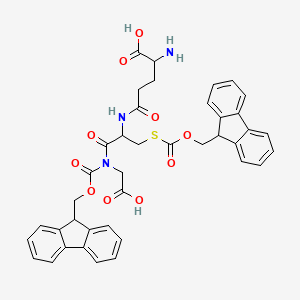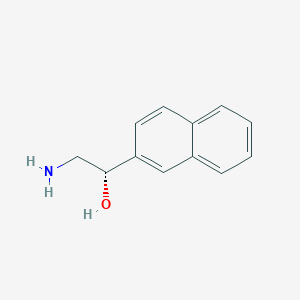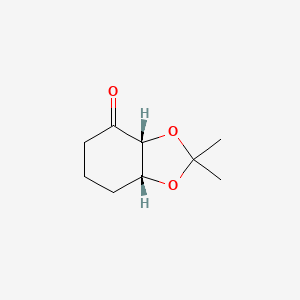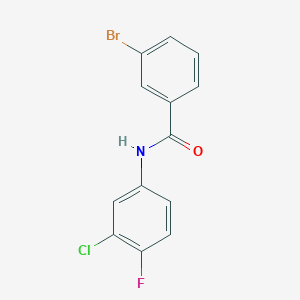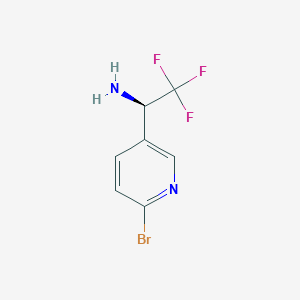
(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant potential in various scientific fields. The presence of bromine, pyridine, and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the ethanamine backbone.
Chiral Resolution: Separation of the enantiomers to obtain the desired ®-configuration.
Industrial Production Methods
Industrial production methods often involve large-scale bromination and trifluoromethylation reactions, followed by chiral resolution using techniques such as chiral chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different chiral properties.
1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine: A similar compound with a chlorine atom instead of bromine.
1-(6-Bromopyridin-3-YL)-2,2,2-difluoroethan-1-amine: A compound with two fluorine atoms instead of three.
Uniqueness
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to its specific combination of bromine, pyridine, and trifluoromethyl groups, which confer distinct chemical and biological properties. Its chiral nature further enhances its potential for selective interactions in biological systems.
This detailed article provides a comprehensive overview of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H6BrF3N2 |
|---|---|
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
(1R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
Clé InChI |
MVEFKSSMIMWNSQ-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=NC=C1[C@H](C(F)(F)F)N)Br |
SMILES canonique |
C1=CC(=NC=C1C(C(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


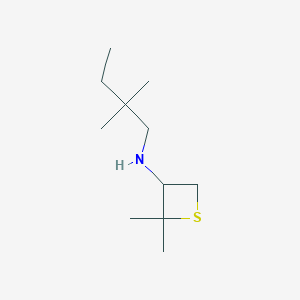
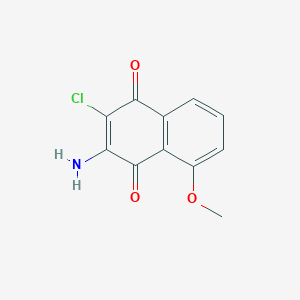
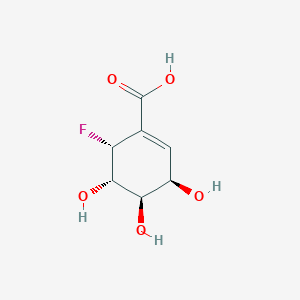

![Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13030277.png)
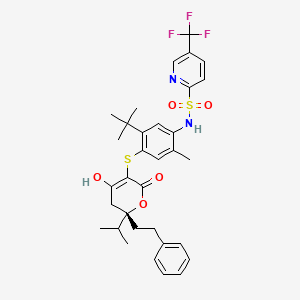
![6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13030291.png)
